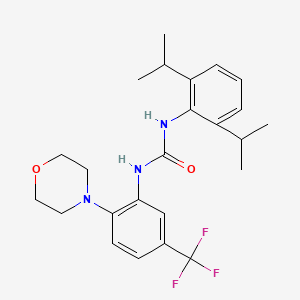
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This particular compound may exhibit unique properties due to the presence of the trifluoromethyl group and the morpholine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves the reaction of an isocyanate with an amine. The general synthetic route may include:
Preparation of the isocyanate: This can be achieved by reacting 2,6-diisopropylaniline with phosgene or a phosgene substitute.
Reaction with the amine: The isocyanate is then reacted with 2-morpholin-4-YL-5-(trifluoromethyl)aniline under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions could potentially break down the urea linkage.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Synthesis of the Compound
The synthesis of 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves the reaction of isocyanates with amines. The process can be outlined as follows:
-
Starting Materials :
- 2,6-Diisopropylphenyl isocyanate
- 2-Morpholin-4-YL-5-(trifluoromethyl)aniline
-
Reaction Conditions :
- Solvent: Typically an organic solvent such as dichloromethane or dimethylformamide.
- Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
- Yield : The final product can be obtained in moderate to high yields depending on the reaction conditions and purification methods used.
Anticancer Properties
Research has shown that derivatives of urea compounds exhibit significant antiproliferative activity against various cancer cell lines. The specific compound has been evaluated for its efficacy against multiple cancer types, including:
- Breast Cancer
- Melanoma
- Renal Cancer
In vitro studies demonstrated that this compound can induce apoptosis in cancer cells, which is critical for its potential as an anticancer agent. For instance, one study indicated that related urea derivatives showed IC50 values indicating potent growth inhibition across several cancer cell lines .
Case Studies and Research Findings
Several studies have reported on the biological evaluation of similar compounds with urea linkages. Notably:
- Study on Urea Derivatives :
- Mechanistic Studies :
Potential Therapeutic Applications
Given its structural characteristics and biological activity, this compound holds promise for development into:
- Anticancer therapeutics targeting specific pathways involved in tumor growth.
- Investigational drugs for further preclinical and clinical trials to evaluate efficacy and safety profiles.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group and morpholine ring could play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-methylphenyl)urea: Similar structure but without the trifluoromethyl group.
1-(2,6-Diisopropylphenyl)-3-(2-piperidin-4-YL-5-(trifluoromethyl)phenyl)urea: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
The presence of the trifluoromethyl group and the morpholine ring in 1-(2,6-Diisopropylphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea may confer unique properties such as increased lipophilicity, metabolic stability, and specific binding interactions, distinguishing it from similar compounds.
Eigenschaften
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F3N3O2/c1-15(2)18-6-5-7-19(16(3)4)22(18)29-23(31)28-20-14-17(24(25,26)27)8-9-21(20)30-10-12-32-13-11-30/h5-9,14-16H,10-13H2,1-4H3,(H2,28,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJYNIWFQQNJOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














